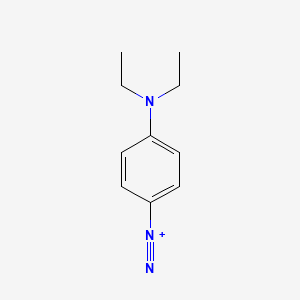

4-(Diethylamino)benzenediazonium

Beschreibung

4-(Diethylamino)benzenediazonium salts are a class of diazonium compounds characterized by a benzene ring substituted with a diethylamino group (-N(C₂H₅)₂) and an ethoxy group (-OCH₂CH₃) at the 4- and 2-positions, respectively. These compounds are stabilized by counterions such as hexafluoroarsenate (AsF₆⁻) or trichlorozincate (ZnCl₃⁻) . The molecular formula for the hexafluoroarsenate variant is C₁₂H₁₈N₃O·AsF₆, with a molecular mass of 409.20 g/mol . Diazonium salts are typically reactive intermediates used in electrophilic aromatic substitution reactions, dye synthesis, and photolithography. The diethylamino group, a strong electron-donor via resonance, enhances the stability of the diazonium ion, while the ethoxy group contributes to solubility and modulates electronic properties .

Eigenschaften

IUPAC Name |

4-(diethylamino)benzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N3/c1-3-13(4-2)10-7-5-9(12-11)6-8-10/h5-8H,3-4H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCITEKHKXPDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-90-3 (chloride), 347-46-6 (tetrafluoroborate), 5149-85-9 (tetrachlorozincate), 6217-19-2 (trichlorozincate), 733-51-7 (hexafuorophosphate), 148-90-3 (chloride salt/solvate) | |

| Record name | 4-Diazo-N,N-diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10176321 | |

| Record name | 4-Diazo-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-90-1 | |

| Record name | 4-(Diethylamino)benzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diazo-N,N-diethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazo-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)benzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)BENZENEDIAZONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9A22KB6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Electron-donating groups (e.g., -N(C₂H₅)₂, -OCH₃) enhance diazonium ion stability by delocalizing positive charge.

- Electron-withdrawing groups (e.g., -Cl, -O-C₆H₄-Cl) increase reactivity but reduce shelf life .

Counterion Influence on Physicochemical Properties

The counterion impacts solubility, thermal stability, and applications:

Key Findings :

- Large, weakly coordinating anions (e.g., AsF₆⁻) improve stability by minimizing ion pairing.

- Smaller ions like Cl⁻ accelerate decomposition due to stronger electrostatic interactions .

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-(Diethylamino)benzenediazonium salts, and how are they characterized?

A: The synthesis typically begins with precursor compounds like 4-(Diethylamino)-2-hydroxybenzaldehyde, which undergoes diazotization under acidic conditions (e.g., HCl/NaNO₂) to form the diazonium salt . Stabilization of the diazonium intermediate is critical due to its thermal instability; methods include using dodecaborate anions (e.g., [B₁₂Cl₁₂]²⁻) or hexafluoroarsenate counterions . Characterization involves:

- NMR spectroscopy : Disappearance of aldehyde proton signals (e.g., δ 9.8 ppm in precursors) confirms successful diazotization .

- Elemental analysis : Combustion analysis (C, H, N) validates purity and stoichiometry, with <1% deviation from theoretical values .

- IR spectroscopy : Absence of -NO₂ stretching (~1600 cm⁻¹) and presence of diazonium N≡N⁺ peaks (~2200 cm⁻¹) .

Advanced Stabilization Techniques

Q. Q: How can researchers address the instability of this compound salts during storage and reactions?

A: Advanced stabilization strategies include:

- Counterion selection : Hexafluoroarsenate ([AsF₆]⁻) or dodecaborate ([B₁₂X₁₂]²⁻, X = Cl, Br) anions reduce decomposition by shielding the reactive diazonium group .

- Low-temperature storage : Store at -20°C in anhydrous solvents (e.g., acetonitrile) under inert atmospheres .

- In situ generation : Prepare diazonium salts immediately before use in coupling reactions (e.g., azo dye synthesis) to minimize degradation .

Table 1 : Stabilization Efficacy of Counterions

| Counterion | Decomposition Half-Life (25°C) | Solubility |

|---|---|---|

| [AsF₆]⁻ | 72 hours | Low |

| [B₁₂Cl₁₂]²⁻ | 120 hours | Moderate |

| [BF₄]⁻ | 24 hours | High |

Data Contradictions in Spectroscopic Analysis

Q. Q: How should researchers resolve discrepancies in NMR data for diazonium salts with diethylamino substituents?

A: Contradictions often arise from:

- Tautomerism : The diethylamino group may participate in resonance, shifting proton signals. For example, in 4-(Diethylamino)salicylaldehyde derivatives, tautomeric equilibria between enol and keto forms can obscure NMR signals .

- Solvent effects : Use deuterated DMSO or CDCl₃ to stabilize specific conformers.

- Dynamic NMR (DNMR) : Perform variable-temperature NMR to identify exchanging protons (e.g., -NH or -OH groups) .

Advanced Reaction Design

Q. Q: What methodologies optimize azo coupling reactions using this compound salts?

A: Key considerations include:

- pH control : Maintain pH 8–10 for nucleophilic aromatic substitution with electron-rich arenes (e.g., phenol derivatives) .

- Catalysis : Use Cu(I) or Pd(0) to accelerate coupling with arylboronic acids (Suzuki-Miyaura reactions) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates .

Table 2 : Azo Coupling Yields Under Varying Conditions

| Substrate | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenol | None | H₂O | 45 |

| 4-Methoxyphenol | Cu(I) | DMF | 82 |

| Naphthol | Pd(0) | Acetone | 68 |

Regulatory and Safety Considerations

Q. Q: What safety protocols are critical when handling this compound salts?

A:

- Explosivity risk : Avoid grinding dry salts; handle as solutions in controlled humidity .

- Toxicology : Hexafluoroarsenate counterions require fume hood use and PPE (gloves, goggles) due to arsenic toxicity .

- Regulatory compliance : Report significant new uses (e.g., large-scale synthesis) under EPA Section 5(a)(2) .

Advanced Applications in Materials Science

Q. Q: How can this compound salts be applied in surface functionalization?

A:

- Electrochemical grafting : Apply diazonium salts to gold or carbon electrodes for self-assembled monolayers (SAMs). Voltammetric reduction triggers covalent bonding .

- Photoresponsive materials : Incorporate into azobenzene derivatives for light-switchable surfaces; UV irradiation induces cis-trans isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.